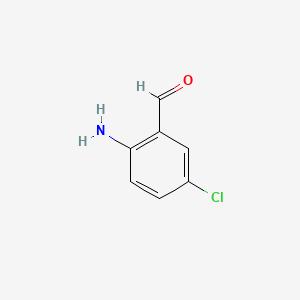

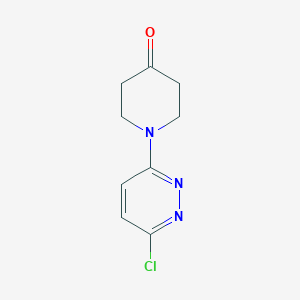

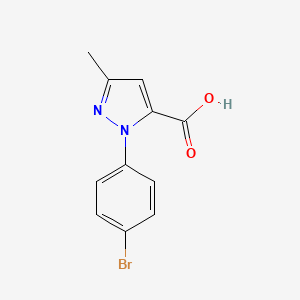

![molecular formula C15H10ClF3N2O B1272625 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile CAS No. 338407-10-6](/img/structure/B1272625.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile involves complex organic reactions. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which shares a similar pyridine core and chloro-trifluoromethyl motifs, is described as a versatile intermediate for creating trifluoromethylated N-heterocycles. This compound is particularly interesting due to its potential to react with various bisnucleophiles, which could be a step towards synthesizing the target compound .

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. This compound crystallizes with two independent molecules in the asymmetric unit, which could suggest similar crystallization behavior for the target compound. The presence of hydrogen bonds and weak aromatic π-π stacking interactions are noted, which are important structural features that could influence the molecular structure of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile .

Chemical Reactions Analysis

The target compound's potential reactivity can be inferred from related compounds. For example, 1-chloro-1-(4-methoxyphenyl)-2-phenylethane undergoes dehydrochlorination in acetonitrile to yield a trans-p-methoxy stilbene. This suggests that the methoxyphenyl group in the target compound may also influence its reactivity, particularly in elimination reactions. The mass law effect and special salt effect observed in this reaction could be relevant for understanding the reactivity of the target compound in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the target compound. The absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively. Solvent effects on the emission spectra were also investigated, which is crucial for understanding the photophysical properties of the target compound. These properties are significant for applications in materials science and could be similar for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile .

Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

Kinetics and Mechanism of Reactions : Kumar and Balachandran (2006) reported on the kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, which shares structural similarities with the compound . Their study focuses on the formation of stable cations and investigates the mass law effect and special salt effect in these reactions (Kumar & Balachandran, 2006).

Development of Novel Compounds : Farouk, Ibrahim, and El-Gohary (2021) conducted research on the synthesis and chemical reactivity of related pyridine and phenyl compounds. They explored the potential of these compounds as building blocks for the construction of various nitrogen heterocycles, which indicates a similar potential for the compound (Farouk, Ibrahim, & El-Gohary, 2021).

Regioselective Synthesis : Raminelli, Liu, and Larock (2006) described a method for the regioselective synthesis of 3-(2-hydroxyphenyl)pyridines, a process that might be applicable to similar structures like the compound . Their method involves reactions with pyridine N-oxides, indicating potential pathways for the modification or synthesis of related compounds (Raminelli, Liu, & Larock, 2006).

Photochemical Applications

- Photolysis and Formation of Heterocycles : Guizzardi, Mella, Fagnoni, and Albini (2000) explored the photolysis of similar structures, leading to the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This research demonstrates the potential for photochemical applications in the synthesis of novel compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Coordination Chemistry

- Complex Formation and Crystal Structure : Cibian, Bessette, O'Connor, Ferreira, and Hanan (2015) investigated the crystal structures of certain complexes that incorporate acetonitrile, suggesting potential applications of similar compounds in coordination chemistry (Cibian et al., 2015).

Orientations Futures

Trifluoromethylpyridine and its intermediates have wide-ranging potential applications, especially in the field of agrochemicals and pharmaceuticals . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases .

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O/c1-22-11-4-2-9(3-5-11)12(7-20)14-13(16)6-10(8-21-14)15(17,18)19/h2-6,8,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPMQXDPMGPQGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378765 |

Source

|

| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile | |

CAS RN |

338407-10-6 |

Source

|

| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

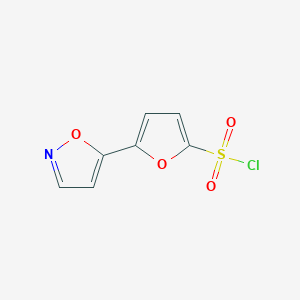

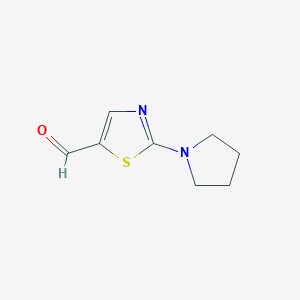

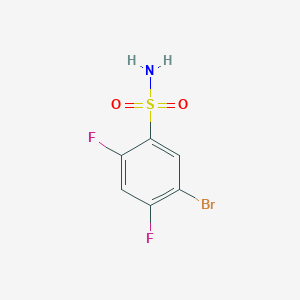

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

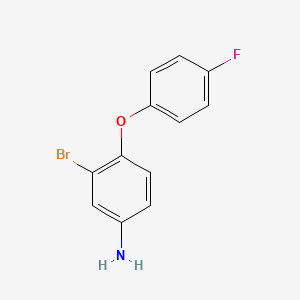

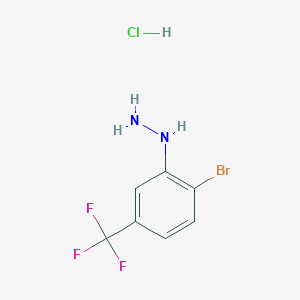

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

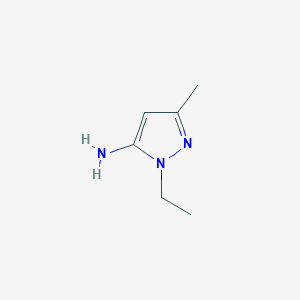

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)